

Application Note: Quantitative Analysis of Sanazole using High-Performance Liquid Chromatography (HPLC)

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Compound of Interest

Compound Name: Sanazole

Cat. No.: B1681433

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Abstract

This application note details a robust and accurate High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of **Sanazole**. The described protocol is simple, precise, and demonstrates a good linear relationship, making it suitable for routine analysis and quality control of **Sanazole** in research and development settings.

Introduction

Sanazole, a nitroimidazole derivative, is a radiosensitizing agent used in cancer therapy to enhance the efficacy of radiation treatment. Accurate and reliable quantification of **Sanazole** is crucial for pharmacokinetic studies, formulation development, and quality assurance of the final drug product. This document provides a comprehensive protocol for the analysis of **Sanazole** using a reversed-phase HPLC method with UV detection.

Experimental Protocol

This section outlines the detailed methodology for the HPLC analysis of **Sanazole**.

Instrumentation and Materials

- HPLC System: A standard HPLC system equipped with a UV-Vis detector, pump, injector, and data acquisition software.
- Analytical Column: Kromasil KR100-C18 (4.6 mm × 250 mm, 5 µm)[1].
- Solvents: Methanol (HPLC grade), Glacial Acetic Acid (analytical grade), and Water (deionized or HPLC grade).
- Standard: **Sanazole** reference standard of known purity.

Preparation of Mobile Phase and Standard Solutions

- Mobile Phase: Prepare a mixture of methanol, water, and glacial acetic acid in the ratio of 200:800:3 (v/v/v).[1] Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.
- Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of **Sanazole** reference standard in the mobile phase to obtain a stock solution of a known concentration (e.g., 1 mg/mL).
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (50-300 µg/mL).[1]

Chromatographic Conditions

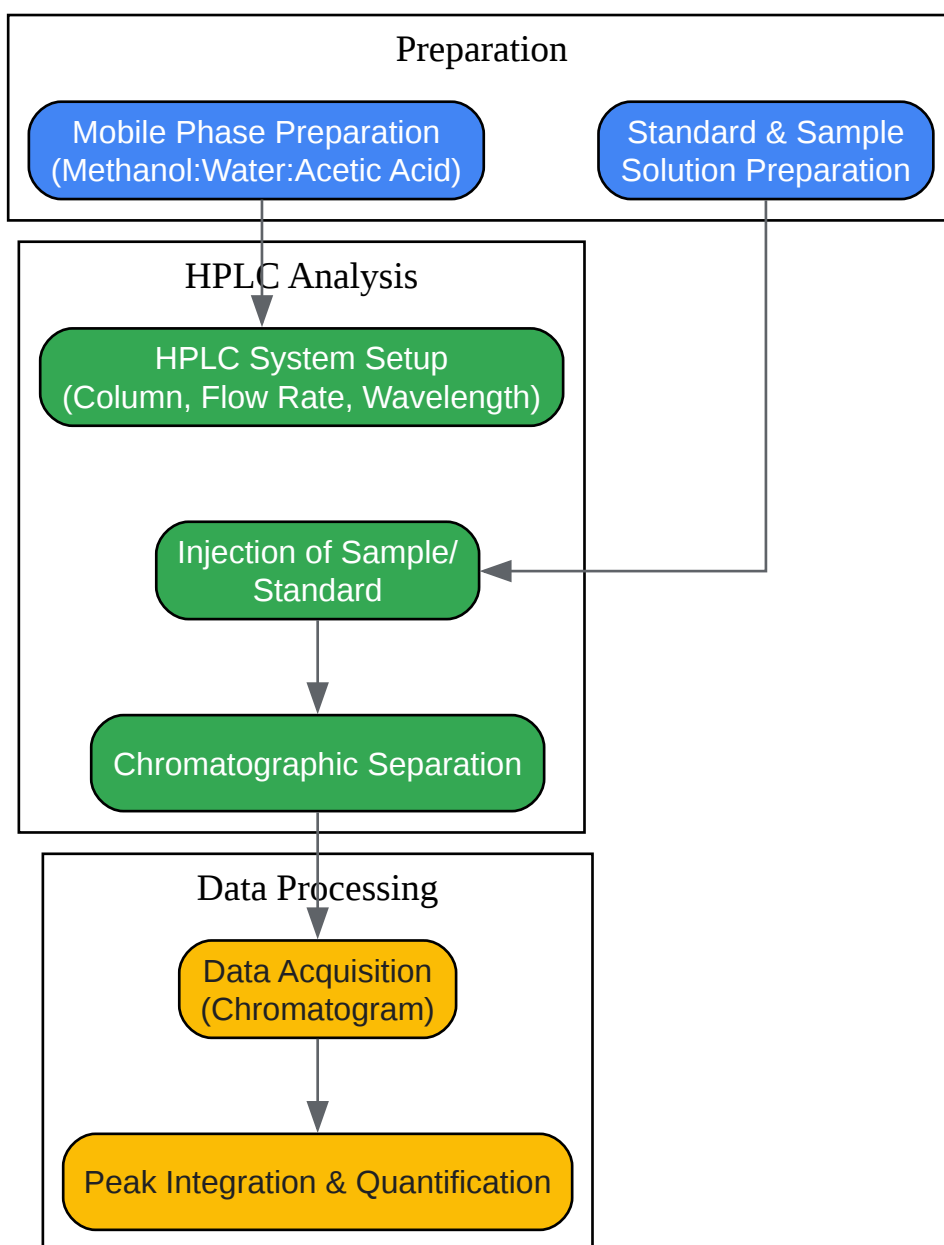
The HPLC analysis is performed under the following conditions:

Parameter	Condition
Column	Kromasil KR100-C18 (4.6 mm × 250 mm, 5 µm) [1]
Mobile Phase	Methanol:Water:Glacial Acetic Acid (200:800:3) [1]
Flow Rate	1.0 mL/min
Injection Volume	20 µL (Typical, can be optimized)
Detection	UV at 248 nm
Column Temperature	Ambient

Sample Preparation

- Drug Substance: Accurately weigh and dissolve the **Sanazole** drug substance in the mobile phase to obtain a concentration within the calibration range.
- Drug Product (e.g., Tablets):
 - Weigh and finely powder a representative number of tablets.
 - Accurately weigh a portion of the powder equivalent to a specific amount of **Sanazole**.
 - Transfer to a volumetric flask and add the mobile phase.
 - Sonicate for 15-20 minutes to ensure complete dissolution of **Sanazole**.
 - Dilute to the mark with the mobile phase and mix well.
 - Filter the solution through a 0.45 µm syringe filter before injection.

Experimental Workflow



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Caption: Workflow for the HPLC analysis of **Sanazole**.

Quantitative Data Summary

The following table summarizes the quantitative performance of the described HPLC method for **Sanazole** analysis.

Parameter	Result
Linearity Range	50 - 300 µg/mL
Correlation Coefficient (r)	0.9999
Precision (RSD%)	< 2%
Reproducibility	Good

Conclusion

The HPLC method described in this application note is demonstrated to be simple, accurate, and reproducible for the quantitative analysis of **Sanazole**. The method exhibits excellent linearity and precision, making it a valuable tool for quality control and research applications in the pharmaceutical industry. The provided protocol and workflow diagrams offer a clear and detailed guide for researchers and scientists involved in the analysis of **Sanazole**.

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References

- 1. [ingentaconnect.com](https://www.ingentaconnect.com) [ingentaconnect.com]
- To cite this document: BenchChem. [Application Note: Quantitative Analysis of Sanazole using High-Performance Liquid Chromatography (HPLC)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1681433#hplc-analysis-method-for-sanazole-quantification>]

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